Cyclo(Pro-Leu)

Antibacterial Cyclic Dipeptide Stereochemistry

Cyclo(Pro-Leu) (CAS 5654-86-4) is a stereochemically defined cyclic dipeptide (L-Pro-L-Leu) with Gram-positive-selective antibacterial activity (B. subtilis, S. aureus) and absent Gram-negative activity—ideal for targeted studies. Demonstrates a 35.7-fold differential cytotoxicity window (IC50 21.72 μM K562 vs. 775.86 μM NCM460 normal cells). Water solubility of 5 mg/mL eliminates DMSO carryover artifacts. Lyophilized powder stable 2-3 years at -20°C. Specify this exact stereoisomer; diastereomers exhibit divergent bioactivities.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 5654-86-4
Cat. No. B013501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Pro-Leu)
CAS5654-86-4
Synonymscyclo(Pro-Leu)
cyclo(prolyl-leucyl)
cyclo-(R-Pro-R-Leu)
cyclo-(R-prolyl-R-leucyl)
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
InChIKeySZJNCZMRZAUNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Pro-Leu) CAS 5654-86-4: Diketopiperazine Procurement Specifications for Antimicrobial and Cytotoxicity Research


Cyclo(Pro-Leu) (CAS 5654-86-4), also known as cyclo(L-prolyl-L-leucyl) or 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-proline and L-leucine residues . The compound occurs as a natural product isolated from various microbial sources including Streptomyces sp. BM8 and Nocardiopsis sp. HT88 [1], and is also identified as a bitter component in fermented foods [2]. Cyclo(Pro-Leu) exhibits a rigid cyclic scaffold that confers enhanced stability relative to linear dipeptides and serves as a privileged structure for probing stereochemistry-dependent biological activities .

Cyclo(Pro-Leu) vs. Generic Diketopiperazine Substitution: Why Stereochemistry and Amino Acid Composition Drive Non-Interchangeable Biological Outcomes


Cyclo(Pro-Leu) cannot be interchangeably substituted with structurally similar cyclic dipeptides because its specific combination of L-proline and L-leucine residues—and critically, the stereochemical configuration at both α-carbons—dictates distinct biological activity profiles that vary by orders of magnitude across different assay systems [1]. Cyclo(Leu-Pro) isomers (L,L-, D,D-, D,L-) exhibit dramatically divergent antifungal activities against Colletotrichum orbiculare: cyclo(L-Leu-L-Pro) significantly inhibits conidial germination and appressorium formation, whereas cyclo(D-Leu-L-Pro) shows no detectable antifungal activity in the same assay [1]. Similarly, antibacterial spectrum selectivity among proline-containing DKPs is stereochemistry-dependent: cyclo(D-Pro-L-Leu) displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while cyclo(L-Pro-L-Leu) (Cyclo(Pro-Leu)) is selectively active only against Gram-positive strains [2]. In cytotoxicity applications, Cyclo(Pro-Leu) demonstrates cell line-specific IC50 values ranging from 21.72 μM to 775.86 μM, a differential selectivity window exceeding 35-fold, which cannot be assumed for other proline-containing DKPs such as Cyclo(Pro-Val) that exhibit distinct cytotoxicity profiles (e.g., 65-80% cell death at 10-30 μg/mL in suspension cells) [3]. These stereochemistry- and sequence-dependent activity cliffs underscore the procurement necessity of specifying the exact compound rather than generic class substitution.

Cyclo(Pro-Leu) CAS 5654-86-4: Product-Specific Quantitative Differentiation Evidence for Procurement Decision-Making


Antibacterial Spectrum Selectivity: Cyclo(Pro-Leu) (L-Pro-L-Leu) vs. Cyclo(D-Pro-L-Leu) — Gram-Positive Selective Activity Confirmed by Head-to-Head Comparison

In a direct head-to-head antibacterial screening of proline-containing cyclic dipeptides against four bacterial strains, cyclo(L-Pro-L-Leu) [Cyclo(Pro-Leu)] demonstrated selective antibacterial activity restricted to Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), whereas its diastereomer cyclo(D-Pro-L-Leu) exhibited broader activity against both Gram-positive and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) [1]. Cyclo(L-Pro-L-Leu) showed no measurable activity against the Gram-negative strains tested under identical assay conditions [1].

Antibacterial Cyclic Dipeptide Stereochemistry

Cytotoxicity Profiling Across Five Human Cell Lines: Cyclo(Pro-Leu) IC50 Range from 21.72 μM to 775.86 μM Demonstrates >35-Fold Tumor Cell Selectivity Window

Cyclo(Pro-Leu) (tested as compound 7 at 1.23 μg/mL to 300 μg/mL for 48 hours) exhibits differential cytotoxic activity across five human cell lines, with IC50 values of 21.72 μM against K562 (chronic myelogenous leukemia), 51.13 μM against A375 (malignant melanoma), 78.78 μM against MCF-7 (breast adenocarcinoma), 101.56 μM against HT-29 (colorectal adenocarcinoma), and 775.86 μM against NCM460 (normal colon epithelial cells) . In contrast, Cyclo(Pro-Val), a closely related proline-containing DKP analog, induces 65%, 73%, and 80% suspension cell death at concentrations of 10, 20, and 30 μg/mL (approximately 51-153 μM based on MW 196.25) after 48 hours—a steeper concentration-response relationship with a different cell death profile .

Cytotoxicity Cancer Research IC50

Physicochemical and Solubility Differentiation: Cyclo(Pro-Leu) Aqueous Solubility of 23.78 mM Contrasts with More Lipophilic Proline-DKP Analogs

Cyclo(Pro-Leu) demonstrates aqueous solubility of 5 mg/mL (23.78 mM) in water with sonication, and 25 mg/mL (118.89 mM) in DMSO . Its predicted ACD/LogP is -0.84 (measured Log Kow approximately 0.00) with a topological polar surface area of 49.4 Ų . For comparison, Cyclo(Hpro-Leu) (hydroxyproline-containing analog, CAS 1016899-93-6) exhibits a LogP of -2.12 with distinct hydrogen bonding capacity (2 HBD, 3 HBA), reflecting the polarity impact of the hydroxyproline substitution on physicochemical behavior [1].

Solubility Formulation Physicochemical Properties

Cyclic Scaffold Proteolytic Stability Advantage: Diketopiperazine Structure Confers Enhanced Resistance to Enzymatic Degradation Relative to Linear Dipeptides

The cyclic diketopiperazine (DKP) scaffold of Cyclo(Pro-Leu) confers enhanced stability against proteolytic degradation compared to linear dipeptides due to the absence of free N- and C-termini and the conformational constraints imposed by the fused bicyclic system . This class-level property of DKPs is mechanistically distinct from linear dipeptides (e.g., Pro-Leu linear dipeptide), which are rapidly cleaved by aminopeptidases and carboxypeptidases in biological matrices [1]. Within the DKP class, proline-containing DKPs exhibit additional conformational rigidity due to the pyrrolidine ring of proline, which restricts backbone flexibility and reduces susceptibility to enzymatic ring-opening [2].

Peptide Stability Proteolytic Resistance DKP

Cyclo(Pro-Leu) CAS 5654-86-4: Validated Research Application Scenarios Based on Quantitative Evidence


Selective Antibacterial Screening: Gram-Positive vs. Gram-Negative Discrimination Assays

Researchers investigating strain-selective antibacterial agents should procure Cyclo(Pro-Leu) specifically for Gram-positive targeted studies, as head-to-head comparison data confirm activity against B. subtilis and S. aureus with no detectable effect on E. coli or P. aeruginosa under identical conditions [1]. The diastereomer cyclo(D-Pro-L-Leu) exhibits broad-spectrum activity including Gram-negative coverage and should be selected for pan-bacterial applications, while Cyclo(Pro-Leu) is appropriate when Gram-negative sparing is required [1].

Cancer Cell Line Selectivity Studies: Exploiting the 35-Fold Tumor/Normal Cytotoxicity Window

Cyclo(Pro-Leu) is validated for differential cytotoxicity studies across multiple cancer cell lines, with IC50 values spanning 21.72 μM (K562 leukemia) to 101.56 μM (HT-29 colorectal) and notably low toxicity against normal colon epithelial NCM460 cells (IC50 = 775.86 μM) . This 35.7-fold selectivity window between leukemia and normal colon cells makes Cyclo(Pro-Leu) a suitable positive control or reference compound for assays requiring discrimination between transformed and non-transformed cell sensitivity .

Aqueous-Based Assay Formulation: Leveraging 23.78 mM Water Solubility for In Vitro Studies

For in vitro assays requiring aqueous formulation without DMSO carryover effects, Cyclo(Pro-Leu) offers directly measured water solubility of 5 mg/mL (23.78 mM) with sonication assistance . This solubility profile eliminates the need for organic co-solvents that may confound cell-based readouts in sensitive assays. Researchers requiring higher stock concentrations can utilize DMSO solubility of 25 mg/mL (118.89 mM) . The compound's storage stability is established at -20°C for 2-3 years as lyophilized powder, supporting long-term procurement and inventory management .

Stereochemistry-Dependent Activity Mechanism Studies: Probing Chirality Effects in Proline-Containing DKPs

Cyclo(Pro-Leu) (L-Pro-L-Leu configuration) serves as a defined stereochemical reference point for investigating chirality-dependent biological activities of proline-containing diketopiperazines. Comparative data demonstrate that L,L- and D,L-isomers of cyclo(Leu-Pro) exhibit functionally distinct antifungal activity profiles—ranging from significant inhibition to complete inactivity—underscoring the requirement for stereochemically defined material in mechanism-of-action studies [2]. Cyclo(Pro-Leu) provides the L-Pro-L-Leu stereochemical benchmark against which other stereoisomers can be quantitatively compared [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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